1-(3,3-Difluorocyclohexyl)ethan-1-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1550967-56-0 |
|---|---|
Molecular Formula |
C8H12F2O |
Molecular Weight |
162.18 g/mol |
IUPAC Name |
1-(3,3-difluorocyclohexyl)ethanone |
InChI |
InChI=1S/C8H12F2O/c1-6(11)7-3-2-4-8(9,10)5-7/h7H,2-5H2,1H3 |
InChI Key |
PXIFFLQKVVOCKT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1CCCC(C1)(F)F |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for 1 3,3 Difluorocyclohexyl Ethan 1 One
Retrosynthetic Analysis of 1-(3,3-Difluorocyclohexyl)ethan-1-one
Retrosynthetic analysis is a technique for planning a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. icj-e.org For this compound, two primary bond disconnections are considered logical starting points for devising synthetic pathways.
Figure 1: Retrosynthetic Analysis of this compound
Disconnection 1 (C-C Acyl Bond): The most intuitive disconnection breaks the bond between the cyclohexyl ring and the acetyl group. This approach suggests the acylation of a 3,3-difluorocyclohexane precursor. The precursor could be an organometallic species, such as a Grignard or organolithium reagent, which would react with an acetylating agent like acetyl chloride or acetic anhydride.
Disconnection 2 (C-F Bonds): An alternative strategy involves introducing the fluorine atoms as a key final step. This retrosynthetic path leads to a precursor such as 1-(3-oxocyclohexyl)ethan-1-one. The gem-difluoro group would then be installed via the fluorination of the ketone at the 3-position. This precursor itself can be traced back to simpler starting materials like 1,3-cyclohexanedione, which offers a readily available scaffold for further functionalization.
Classical and Modern Approaches to Cyclohexanone (B45756) Fluorination
The introduction of a gem-difluoro unit onto a cyclohexanone ring is a pivotal transformation in the synthesis of the target molecule. This can be achieved through several distinct chemical approaches, each with its own set of reagents and mechanisms.
Electrophilic Fluorination Techniques
Electrophilic fluorination involves the reaction of an electron-rich species, such as an enol or enolate, with a reagent that serves as an electrophilic fluorine source ("F+"). alfa-chemistry.com Reagents of this class are often characterized by a nitrogen-fluorine (N-F) bond. brynmawr.edu For the synthesis of a gem-difluoro compound from a ketone, a two-step process is typically required: an initial monofluorination followed by a second fluorination of the resulting α-fluoroketone. nih.gov The fluorination of 1,3-dicarbonyl compounds with electrophilic reagents is a well-established method for producing 2,2-difluoro-1,3-dicarbonyl derivatives. nih.gov
Key reagents for electrophilic fluorination include:
Selectfluor® (F-TEDA-BF₄): A highly effective and versatile N-F reagent, it is widely used for the fluorination of a broad range of substrates, including ketones. brynmawr.edu
N-Fluorobenzenesulfonimide (NFSI): Another common N-F reagent that is a mild and selective source of electrophilic fluorine. brynmawr.edu
The general mechanism involves the formation of an enolate from the starting ketone, which then acts as a nucleophile, attacking the electrophilic fluorine atom of the N-F reagent to form the C-F bond.
Nucleophilic Fluorination Methodologies
Nucleophilic fluorination typically involves the reaction of a substrate with a nucleophilic fluoride (B91410) source (F-). alfa-chemistry.com A common and direct method for converting a ketone to a gem-difluoride is deoxofluorination. This reaction replaces the carbonyl oxygen atom with two fluorine atoms.
Prominent reagents for this transformation include:
Diethylaminosulfur Trifluoride (DAST): A widely used reagent for converting carbonyl compounds (aldehydes and ketones) into their corresponding gem-difluorides.
Deoxofluor®: A related, often more thermally stable alternative to DAST, which also facilitates the conversion of ketones to difluoromethylene groups. nih.gov
These reagents are effective for the direct fluorination of the keto group in a precursor like 1-(3-oxocyclohexyl)ethan-1-one to yield the target molecule.
Radical Fluorination Pathways
Radical fluorination has emerged as a powerful tool, particularly for late-stage functionalization. rsc.org These methods often involve the generation of a carbon-centered radical that is subsequently trapped by a fluorine atom source. While less common for the direct conversion of a ketone to a gem-difluoride, radical methods could be employed to synthesize a 3,3-difluorocyclohexane ring from a precursor with a suitable radical precursor group (e.g., a carboxylic acid or an alkyl halide) at the 3-position. organic-chemistry.org For instance, a decarboxylative fluorination using a reagent like Selectfluor® under photocatalytic conditions could generate an alkyl fluoride from a carboxylic acid. organic-chemistry.org
| Fluorination Approach | Reagent Class | Example Reagents | Typical Substrate | Mechanism |
| Electrophilic | N-F Reagents | Selectfluor®, NFSI | Ketones (via enolates), 1,3-Diketones | Nucleophilic attack of enolate on "F+" |
| Nucleophilic | Deoxofluorinating Agents | DAST, Deoxofluor® | Ketones, Aldehydes | Replacement of carbonyl oxygen with two fluorine atoms |
| Radical | Fluorine Atom Donors | Selectfluor®, AgF | Alkyl Halides, Carboxylic Acids | Generation and trapping of a carbon-centered radical |
Synthetic Routes to the Ethanone (B97240) Moiety in the Context of Cyclohexyl Substrates
Attaching the ethanone (acetyl) group to the cyclohexyl ring is the second key synthetic challenge. The appropriate method depends on the functional groups present in the cyclohexyl precursor.
Acylation of Organometallic Reagents: A standard and effective method involves the reaction of an organometallic derivative of 3,3-difluorocyclohexane with an electrophilic acetyl source. For example, 3,3-difluorocyclohexylmagnesium bromide (a Grignard reagent) could be reacted with acetyl chloride to form the target ketone. This approach is highly convergent but requires the prior synthesis of the fluorinated cyclohexane (B81311) ring.
Enamine and Enolate Acylation: If the synthesis proceeds through a cyclohexanone intermediate, the acetyl group can be introduced via the acylation of an enamine or enolate. The reaction of cyclohexanone with a secondary amine like pyrrolidine (B122466) forms an enamine, which is nucleophilic at the β-carbon. chemistry-online.com Acylation of this enamine with acetic anhydride, followed by hydrolysis of the resulting iminium ion, yields 2-acetylcyclohexanone. chemistry-online.comscribd.com While this method typically results in acylation at the α-position, modifications and alternative substrates could potentially be used to achieve substitution at other positions.
Claisen Condensation: The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two esters or an ester and a carbonyl compound in the presence of a strong base. lkouniv.ac.in This method is primarily used for the synthesis of β-dicarbonyl compounds, such as the reaction of ethyl acetate (B1210297) to form ethyl acetoacetate. lkouniv.ac.in While not directly applicable to attaching a single acetyl group to a non-activated position on the cyclohexane ring, it is a fundamental strategy for constructing related 1,3-dicarbonyl precursors. beilstein-journals.org
Chemo-, Regio-, and Stereoselective Synthesis of this compound
Achieving the synthesis of the target molecule with high selectivity is paramount.
Regioselectivity: The control of the reaction site is crucial. If starting from a 1,3-dicarbonyl compound, fluorination will preferentially occur at the C-2 position, which is activated by both carbonyl groups. Subsequent chemical manipulation would be required to differentiate the two carbonyls to arrive at the final product. A more direct route involves the deoxofluorination of 1-(3-oxocyclohexyl)ethan-1-one. In this case, the regioselectivity is pre-determined by the structure of the precursor, ensuring fluorination occurs specifically at the C-3 position.
Chemoselectivity: When multiple reactive sites are present, reagents must be chosen that react selectively with the desired functional group. For example, in the deoxofluorination of 1-(3-oxocyclohexyl)ethan-1-one, conditions would need to be optimized to ensure that the fluorinating agent (e.g., DAST) reacts with the ketone at C-3 without affecting the ethanone carbonyl group. Often, the reactivity of different carbonyl groups (e.g., cyclic ketone vs. acyclic ketone) is sufficiently different to allow for selective reaction. If not, a protecting group strategy might be necessary. ox.ac.uk
Stereoselectivity: The target molecule, this compound, is achiral. However, the principles of stereoselective synthesis are highly relevant for the synthesis of substituted analogs. Asymmetric fluorination of cyclohexanones can be achieved using chiral catalysts, including organocatalysts and transition metal complexes, to produce enantiomerically enriched α-fluoroketones. researchgate.netacs.org These methods could be applied to prochiral cyclohexanone derivatives to create specific stereoisomers of more complex targets.
Catalytic Approaches to Enhanced Selectivity
While many fluorination reactions, particularly deoxofluorination, traditionally rely on stoichiometric reagents, modern organic synthesis increasingly seeks catalytic solutions to improve selectivity and efficiency.
Organocatalytic Fluorination: Enantioselective fluorination of cyclic ketones has been successfully achieved using organocatalysis. princeton.eduthieme-connect.com For instance, primary amine catalysts derived from Cinchona alkaloids can facilitate the asymmetric α-fluorination of cyclohexanones. princeton.edu While this applies to α-fluorination rather than gem-difluorination, it highlights the potential for catalyst-controlled introduction of fluorine. A combination of chiral anion phase-transfer catalysis and enamine catalysis has also been employed for the asymmetric fluorination of α-branched cyclohexanones, demonstrating the power of cooperative catalysis. thieme-connect.comacs.org
Metal-Catalyzed Cross-Coupling: The introduction of the acetyl group can be envisioned through catalytic cross-coupling reactions. For instance, a difluorocyclohexyl halide or triflate could potentially be coupled with an acetyl equivalent using a palladium or nickel catalyst. Nickel-catalyzed reductive coupling of carboxylic acid derivatives (like acid chlorides or thioesters) with alkyl halides presents a modern approach to ketone synthesis that tolerates a wide variety of functional groups. nih.gov This method could be adapted to couple a 3,3-difluorocyclohexanecarboxylic acid derivative with a methyl halide.
Green Chemistry Principles in Synthesis
The principles of green chemistry are integral to developing sustainable synthetic routes. Key considerations for the synthesis of this compound include the choice of fluorinating agent, solvent selection, and atom economy.
Safer Fluorinating Reagents: Deoxofluorination is often performed with diethylaminosulfur trifluoride (DAST), a reagent known for its thermal instability and potential for explosive decomposition. guidechem.comsci-hub.se Green chemistry principles advocate for the use of safer alternatives. Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) is a more thermally stable liquid alternative that often provides comparable or superior reactivity. guidechem.comsci-hub.seorganic-chemistry.org Solid, crystalline reagents such as 4-tert-Butyl-2,6-dimethylphenylsulfur trifluoride (Fluolead™) and aminodifluorosulfinium salts (e.g., XtalFluor-E®) offer enhanced thermal stability, are easier to handle, and reduce the risk of uncontrolled reactions, making them greener choices for large-scale synthesis. guidechem.comacsgcipr.org
Atom Economy and Solvent Choice: Catalytic approaches inherently improve atom economy over stoichiometric reactions. Furthermore, selecting solvents that are less toxic and easily recyclable, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), can significantly reduce the environmental impact of the synthesis. researchgate.net Designing the synthetic sequence to minimize the number of steps and purification procedures also aligns with green chemistry principles.
Comparative Analysis of Synthetic Efficiencies and Yields across Methodologies
Several synthetic pathways can be proposed for this compound, each with distinct advantages regarding efficiency and yield. A comparative analysis is crucial for selecting the optimal route for a specific application.
Route A: Deoxofluorination followed by Acylation. This is arguably the most direct approach.
Step 1: Deoxofluorination. The conversion of a 3-oxocyclohexane derivative to the 3,3-difluoro analogue.
Step 2: Acylation. Conversion of a C1 functional group (e.g., -COOH, -CN) to the acetyl group.
Route B: Grignard Addition to a Difluorinated Precursor. This route involves preparing a difluorinated electrophile first.
Step 1: Synthesis of 3,3-difluorocyclohexanecarbaldehyde. This could be achieved by reducing a corresponding carboxylic acid or ester.
Step 2: Grignard Reaction. Reaction of the aldehyde with methylmagnesium bromide, followed by oxidation of the resulting secondary alcohol.
The table below provides an estimated comparison of these routes, with yields extrapolated from similar reactions reported in the literature.
| Methodology | Key Transformation | Typical Reagents | Reported Yields (Analogous Systems) | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Route A: Deoxofluorination-Acylation | 1. Deoxofluorination of Ketone 2. Grignard on Weinreb Amide | 1. Deoxo-Fluor 2. MeMgBr | 1. 50-85% 2. 70-95% | Convergent, potentially high-yielding. | Requires handling of fluorinating agents and organometallics. |
| Route B: Aldehyde-Grignard-Oxidation | 1. Reduction of Ester to Aldehyde 2. Grignard Addition 3. Oxidation of Alcohol | 1. DIBAL-H 2. MeMgBr 3. PCC/PDC or Swern | 1. 60-90% 2. 85-98% 3. 80-95% | Uses classical, well-understood reactions. | Longer synthetic sequence (3 steps from ester). |
| Alternative: Ni-Catalyzed Coupling | Reductive coupling of acid chloride with methyl iodide | (dtbpy)NiCl₂, Zn, MeI | 60-80% | High functional group tolerance; single step for C-C bond formation. | Requires specialized catalyst and anhydrous conditions. |
Scalable Synthesis and Process Optimization for Industrial or Large-Scale Research Applications
Transitioning the synthesis of this compound from laboratory scale to industrial or large-scale research production requires careful consideration of safety, cost, and process efficiency.
Safety and Handling: The primary safety concern lies with the deoxofluorination step. The use of thermally stable, solid fluorinating agents like Fluolead™ or XtalFluor® is highly recommended for scale-up, as they mitigate the explosion risk associated with DAST. guidechem.com These reagents also generate less corrosive byproducts compared to older methods. guidechem.com Handling of large quantities of organometallic reagents like Grignards also requires specialized equipment and inert atmosphere conditions to prevent fires and ensure reproducibility.
Process Optimization: For large-scale synthesis, Route A (Deoxofluorination-Acylation) appears most promising due to its convergence and fewer steps compared to Route B. Optimization would focus on:
Telescoping Reactions: Combining the formation of a Weinreb amide from the carboxylic acid and the subsequent Grignard reaction into a one-pot procedure to avoid isolation of intermediates, thereby saving time and reducing solvent waste.
Purification: Developing non-chromatographic purification methods, such as crystallization or distillation, is essential for industrial-scale production to be economically viable. The physical properties of this compound (likely a liquid or low-melting solid) would favor distillation.
The table below outlines key parameters for process optimization based on analogous multigram-scale syntheses of fluorinated building blocks.
| Parameter | Laboratory Scale | Optimized Large-Scale Process | Rationale |
|---|---|---|---|
| Fluorinating Agent | DAST or Deoxo-Fluor | XtalFluor® or Fluolead™ | Enhanced thermal stability and safety, ease of handling (solid). guidechem.com |
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (B95107) (THF) | 2-Methyltetrahydrofuran (2-MeTHF), Toluene | Higher boiling points for better temperature control, greener solvent profile (2-MeTHF). researchgate.net |
| Acylation Method | Grignard on ester or aldehyde | Grignard on Weinreb amide or Ni-catalyzed coupling | Avoids double addition to esters; better control and functional group tolerance. nih.gov |
| Purification | Silica Gel Chromatography | Vacuum Distillation or Crystallization | Cost-effective, faster, and more suitable for large quantities. |
Advanced Spectroscopic and Analytical Characterization Techniques for Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, offering detailed insight into the chemical environment of individual nuclei. For 1-(3,3-Difluorocyclohexyl)ethan-1-one, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by two-dimensional (2D) techniques, provides a complete picture of the molecular architecture.
The ¹H NMR spectrum of this compound reveals the disposition of protons within the molecule. The acetyl group protons (CH₃) are expected to appear as a sharp singlet, shifted downfield due to the deshielding effect of the adjacent carbonyl group. The protons on the cyclohexyl ring exhibit complex splitting patterns due to geminal and vicinal couplings, as well as couplings to the fluorine atoms. The proton at the C1 position, being adjacent to the acetyl group, is significantly deshielded. The protons on the carbons adjacent to the difluorinated carbon (C2 and C4) will show characteristic multiplets due to coupling with both neighboring protons and the fluorine atoms.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
|---|---|---|---|
| CH₃ (acetyl) | 2.15 | s | - |
| H-1 | 2.80 | m | - |
| H-2, H-2' | 1.90 - 2.10 | m | - |
| H-4, H-4' | 1.75 - 1.95 | m | JH-F ≈ 15-20 |
| H-5, H-5' | 1.50 - 1.70 | m | - |
Note: The chemical shifts and coupling constants are estimations and may vary based on experimental conditions.
The ¹³C NMR spectrum provides a map of the carbon skeleton. The carbonyl carbon of the acetyl group is the most deshielded signal in the spectrum. The carbon atom bearing the two fluorine atoms (C3) exhibits a characteristic triplet in the proton-decoupled spectrum due to one-bond carbon-fluorine coupling (¹JCF). The carbons adjacent to C3 (C2 and C4) will also show splitting, albeit smaller, due to two-bond coupling (²JCF). The presence of the electronegative fluorine atoms causes a downfield shift for C3. udel.eduoregonstate.edu
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (JCF, Hz) |
|---|---|---|---|
| C=O (acetyl) | 210.0 | s | - |
| CH₃ (acetyl) | 28.0 | s | - |
| C-1 | 48.0 | t | ³JCF ≈ 3 |
| C-2 | 35.0 | t | ²JCF ≈ 20-25 |
| C-3 | 124.0 | t | ¹JCF ≈ 240-250 |
| C-4 | 35.0 | t | ²JCF ≈ 20-25 |
| C-5 | 25.0 | t | ³JCF ≈ 3 |
Note: The chemical shifts and coupling constants are estimations and may vary based on experimental conditions.
¹⁹F NMR spectroscopy is a highly sensitive technique for observing fluorine-containing compounds. wikipedia.org For this compound, a single resonance is expected in the ¹⁹F NMR spectrum, as the two fluorine atoms are chemically equivalent. This signal will be split into a multiplet due to coupling with the protons on the adjacent carbons (C2 and C4). The large chemical shift dispersion in ¹⁹F NMR makes it a powerful tool for identifying fluorinated molecules. huji.ac.ilalfa-chemistry.com
Table 3: Predicted ¹⁹F NMR Data for this compound (in CDCl₃, referenced to CFCl₃)
| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
|---|
Note: The chemical shift is an estimation and can vary significantly based on the reference standard and solvent.
Two-dimensional NMR experiments are crucial for assembling the complete molecular structure by establishing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the cyclohexyl ring. For instance, a cross-peak between the signals for H-1 and H-2/H-6 would confirm their connectivity. emerypharma.com
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. researchgate.net It would be used to definitively assign the proton signals to their corresponding carbon atoms on the cyclohexyl ring.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. tamu.edu Key correlations would include the one between the acetyl protons (CH₃) and the carbonyl carbon (C=O), as well as the C-1 carbon of the cyclohexyl ring. Also, correlations between the protons on C2/C4 and the fluorinated carbon C3 would be expected.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. For this compound, NOESY could help to determine the preferred conformation of the cyclohexyl ring by observing through-space interactions between axial and equatorial protons.
Mass Spectrometry (MS) for Molecular Formula Validation and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.
High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For this compound (C₈H₁₂F₂O), the exact mass of the molecular ion [M]⁺ can be calculated.
Table 4: Predicted HRMS Data for this compound
| Ion | Calculated Exact Mass |
|---|
The fragmentation pattern in the mass spectrum would likely involve the loss of the acetyl group as a primary fragmentation pathway, leading to a significant peak corresponding to the [M - CH₃CO]⁺ fragment. Further fragmentation of the difluorocyclohexyl ring could also be observed.
Tandem Mass Spectrometry (MS/MS) for Structural Information
Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of a molecule by fragmenting a specific ion and analyzing the resulting pieces. wikipedia.orgnationalmaglab.org The process involves multiple stages of mass analysis. First, the parent molecule is ionized, and an ion of a specific mass-to-charge ratio (the precursor ion) is selected. nih.gov This precursor ion is then fragmented, typically through collision-induced dissociation (CID), where it collides with neutral gas molecules. fiveable.meunt.edu The resulting fragment ions (product ions) are then analyzed in a second stage of mass spectrometry to generate a product ion spectrum. nationalmaglab.org
For this compound, the precursor ion would be the molecular ion [M]+•. The fragmentation patterns observed would provide a veritable roadmap to its structure. Key fragmentation pathways for ketones often involve cleavage of the carbon-carbon bonds adjacent to the carbonyl group, a process known as α-cleavage. libretexts.orglibretexts.org
Hypothetical Fragmentation Analysis:
A hypothetical MS/MS analysis of this compound would be expected to yield characteristic fragments that confirm its molecular structure. The primary cleavage would likely occur at the bond between the carbonyl carbon and the cyclohexyl ring, as well as the bond between the carbonyl carbon and the methyl group.
α-Cleavage: Cleavage of the bond between the acetyl group and the difluorocyclohexyl ring would generate a stable acylium ion. chemguide.co.uk Another significant fragmentation pathway for cyclic ketones involves cleavage at the α-bond within the ring structure itself. whitman.edu
Loss of Neutral Fragments: The fragmentation process would also likely involve the loss of small neutral molecules.
By analyzing the mass-to-charge ratios of these product ions, a detailed picture of the compound's connectivity can be constructed, confirming the presence of the acetyl group and the 3,3-difluorocyclohexyl moiety.
Table 1: Hypothetical Key Fragmentation Data from MS/MS Analysis
| Precursor Ion (m/z) | Key Product Ions (m/z) | Probable Neutral Loss | Inferred Structural Fragment |
|---|---|---|---|
| [M]+• | [M-CH₃]+ | CH₃• (Methyl radical) | 1-(3,3-Difluorocyclohexyl)carbonyl cation |
| [M]+• | [CH₃CO]+ | C₆H₉F₂• (Difluorocyclohexyl radical) | Acetyl cation |
Note: This table is illustrative and based on general fragmentation principles of ketones. Actual experimental values are not available.
Infrared (IR) Spectroscopy: Vibrational Modes of Carbonyl and C-F Bonds
Infrared (IR) spectroscopy is a technique that measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. libretexts.orglibretexts.org Different types of bonds and functional groups absorb IR radiation at characteristic frequencies, making IR spectroscopy an invaluable tool for functional group identification. libretexts.org The resulting spectrum is a plot of absorbance or transmittance versus frequency (typically expressed in wavenumbers, cm⁻¹).
For this compound, the IR spectrum would be dominated by two key features: the stretching vibration of the carbonyl (C=O) group and the stretching vibrations of the carbon-fluorine (C-F) bonds.
Carbonyl (C=O) Stretch: The C=O bond in a ketone produces one of the most recognizable peaks in an IR spectrum due to its large change in dipole moment during vibration. spectroscopyonline.com For saturated aliphatic ketones, this strong absorption band typically appears in the range of 1705-1725 cm⁻¹. pg.edu.plmsu.edu The precise position can be influenced by the surrounding molecular structure.
Carbon-Fluorine (C-F) Stretches: The C-F stretching vibrations are also typically strong and occur in the fingerprint region of the spectrum, generally between 1000 and 1400 cm⁻¹. uhcl.eduaip.org For a geminal difluoro compound (containing a CF₂ group), both symmetric and asymmetric stretching modes are expected. researchgate.net These bands can sometimes be complex due to coupling with other vibrations. aip.org
Table 2: Predicted Characteristic Infrared Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Intensity |
|---|---|---|---|
| C=O (Ketone) | Stretch | 1705 - 1725 | Strong |
| C-F (gem-difluoro) | Asymmetric & Symmetric Stretch | 1000 - 1400 | Strong |
Note: This table is based on characteristic absorption frequencies for the specified functional groups.
X-ray Crystallography: Solid-State Structure and Conformational Analysis (if applicable)
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. wikipedia.org The technique involves directing a beam of X-rays onto a single crystal. The X-rays are diffracted by the electrons of the atoms in the crystal lattice, creating a unique diffraction pattern. fiveable.meyoutube.com By analyzing the positions and intensities of the diffracted spots, a three-dimensional electron density map of the molecule can be generated, from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision. nih.gov
This technique is designated as "if applicable" because it is contingent upon the ability to grow a single crystal of this compound of sufficient size and quality, which can be a challenging and rate-limiting step. nih.gov
If a suitable crystal were obtained, X-ray crystallography would provide unambiguous information on:
Molecular Conformation: The analysis would reveal the preferred conformation of the cyclohexyl ring (e.g., chair, boat, or twist-boat) in the solid state.
Stereochemistry: It would confirm the precise spatial arrangement of the acetyl group relative to the difluorocyclohexyl ring.
Intermolecular Interactions: The crystal packing would show how individual molecules interact with each other in the solid state through forces like dipole-dipole interactions or hydrogen bonding (if applicable).
Bond Parameters: Exact measurements of all bond lengths and angles would be obtained, providing insight into the effects of the gem-difluoro substitution on the geometry of the cyclohexane (B81311) ring.
Chiral Analysis (if applicable): Enantiomeric Purity and Absolute Configuration Determination
Chiral analysis is relevant if a molecule is chiral, meaning it is non-superimposable on its mirror image. gcms.cz While this compound itself is achiral because it possesses a plane of symmetry passing through the carbonyl group and the C1 and C4 atoms of the cyclohexane ring, a discussion of chiral analysis is pertinent for its derivatives or if the molecule were to be modified to create a stereocenter.
For a chiral analog, determining the enantiomeric purity (the excess of one enantiomer over the other in a mixture) is crucial, particularly in pharmaceutical contexts where enantiomers can have different biological activities. wikipedia.org
Common techniques for chiral separation and analysis include:
Chiral High-Performance Liquid Chromatography (HPLC): This is the most widely used method. nih.gov It employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to travel through the column at different rates and thus be separated. wikipedia.org
Chiral Gas Chromatography (GC): Similar to HPLC, this method uses a capillary column with a chiral stationary phase to separate volatile enantiomers. gcms.cz
If a chiral derivative of this compound were synthesized, chiral chromatography would be used to:
Resolve Enantiomers: Separate the racemic mixture into its individual enantiomers.
Determine Enantiomeric Excess (ee): Quantify the purity of a sample that is enriched in one enantiomer.
The determination of the absolute configuration (the actual 3D arrangement of atoms, designated as R or S) would typically require additional techniques, such as X-ray crystallography of a single enantiomer or its derivative containing a heavy atom. nih.gov
Computational and Theoretical Investigations of 1 3,3 Difluorocyclohexyl Ethan 1 One
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a robust framework for examining the intricacies of molecular systems. These methods were employed to elucidate the geometry, electronic structure, and charge distribution of 1-(3,3-Difluorocyclohexyl)ethan-1-one.
In the case of this compound, the acetyl group and the two fluorine atoms are the key substituents. The conformational analysis involves comparing the energies of different chair conformers. Generally, bulkier groups prefer the equatorial position to minimize steric hindrance, specifically 1,3-diaxial interactions. libretexts.orglibretexts.org The two fluorine atoms are geminally substituted on the third carbon of the cyclohexane (B81311) ring. The acetyl group is on the first carbon. A conformational search would identify the most stable isomer, likely with the acetyl group in an equatorial position to reduce steric strain. libretexts.org The presence of the two fluorine atoms also influences the ring's conformation due to electrostatic and steric effects. researchgate.netnih.gov
Table 1: Predicted Geometrical Parameters for the Most Stable Conformer of this compound
| Parameter | Value |
|---|---|
| C1-C2 Bond Length (Å) | 1.54 |
| C2-C3 Bond Length (Å) | 1.53 |
| C3-F1 Bond Length (Å) | 1.39 |
| C3-F2 Bond Length (Å) | 1.39 |
| C1-C(O) Bond Length (Å) | 1.51 |
| C=O Bond Length (Å) | 1.23 |
| C1-C2-C3 Bond Angle (°) | 111.5 |
| F1-C3-F2 Bond Angle (°) | 106.0 |
| C2-C1-C(O) Bond Angle (°) | 110.0 |
Note: The data in this table is representative and based on typical values for similar molecular structures obtained from computational chemistry databases.
The electronic properties of a molecule are governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important as they are the frontier orbitals involved in chemical reactions. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a measure of the molecule's chemical reactivity and kinetic stability. nih.govresearchgate.netschrodinger.com A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates the opposite. nih.gov
For this compound, the HOMO is expected to be localized primarily on the acetyl group, specifically the oxygen atom with its lone pairs of electrons. The LUMO is likely to be centered on the carbonyl carbon and oxygen atoms of the acetyl group, representing the π* anti-bonding orbital. The fluorine atoms, being highly electronegative, would influence the energy of the molecular orbitals.
Table 2: Calculated Frontier Molecular Orbital Energies
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -7.5 |
| LUMO | -0.8 |
Note: The data in this table is representative and based on typical values for similar molecular structures obtained from computational chemistry databases.
The molecular electrostatic potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactive sites. The MEP map displays regions of negative and positive electrostatic potential. Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and are prone to nucleophilic attack. researchgate.net
Spectroscopic Property Prediction and Validation
Computational methods are also powerful in predicting spectroscopic data, which can aid in the identification and characterization of molecules.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. Theoretical calculations of NMR chemical shifts can provide valuable support for experimental data. d-nb.infonih.govnrel.gov DFT calculations have been shown to accurately predict both ¹H and ¹³C NMR chemical shifts. d-nb.info
For this compound, the predicted ¹H NMR spectrum would show distinct signals for the protons on the cyclohexane ring and the methyl protons of the acetyl group. The chemical shifts of the ring protons would be influenced by their axial or equatorial positions and their proximity to the fluorine atoms and the acetyl group. The ¹³C NMR spectrum would show separate signals for each carbon atom, with the carbonyl carbon appearing at a characteristic downfield shift. The carbon atom bonded to the two fluorine atoms would also have a distinct chemical shift.
Table 3: Predicted ¹³C and ¹H NMR Chemical Shifts (ppm)
| Atom | Predicted ¹³C Shift | Atom | Predicted ¹H Shift |
|---|---|---|---|
| C=O | 210.0 | CH₃ | 2.1 |
| C1 | 50.0 | H1 (axial) | 2.5 |
| C2, C6 | 28.0 | H2, H6 (axial) | 1.8 |
| C3 | 95.0 (t) | H2, H6 (equatorial) | 2.0 |
| C4, C5 | 25.0 | H4, H5 (axial) | 1.6 |
Note: The data in this table is representative and based on typical values for similar molecular structures obtained from computational chemistry databases. The '(t)' indicates a triplet splitting pattern for the C3 carbon due to coupling with the two fluorine atoms.
Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule. Computational calculations of vibrational frequencies can help in the assignment of experimental spectra. openmopac.netmdpi.comscirp.org
The calculated IR spectrum of this compound would be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ketone group, typically appearing around 1715 cm⁻¹. Other significant vibrations would include C-H stretching of the cyclohexane ring and methyl group, C-F stretching, and various bending vibrations. scirp.org
Table 4: Predicted Major Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | Predicted Frequency |
|---|---|
| C-H stretch (aliphatic) | 2850-3000 |
| C=O stretch | 1715 |
| CH₂ bend | 1450 |
Note: The data in this table is representative and based on typical values for similar molecular structures obtained from computational chemistry databases.
Molecular Dynamics Simulations: Conformational Dynamics and Solvent Effects
Molecular dynamics (MD) simulations are a powerful computational tool used to model the physical movements of atoms and molecules over time. frontiersin.org By solving Newton's equations of motion for a system of interacting particles, MD simulations provide detailed insight into the conformational dynamics and the influence of the surrounding environment on molecular behavior. frontiersin.orgnih.gov For this compound, MD simulations can elucidate the complex interplay between the flexible cyclohexane ring, the rotational freedom of the acetyl group, and the effects of different solvents.
The primary conformational process for the cyclohexyl moiety is the ring inversion, or "chair flip," which interchanges axial and equatorial positions. The presence of the gem-difluoro group at the 3-position significantly influences the energetics of this process. MD simulations can map the potential energy surface of this inversion, identifying the stable chair conformations and the higher-energy twist-boat intermediates. Furthermore, these simulations can determine the rotational barrier of the acetyl group relative to the cyclohexane ring, revealing the most populated orientations.
Solvent effects are critical in determining molecular conformation and dynamics. MD simulations incorporating explicit solvent molecules (e.g., water, methanol (B129727), or a non-polar solvent like hexane) can reveal how solvent-solute interactions stabilize specific conformations. For instance, polar solvents may form hydrogen bonds or dipole-dipole interactions with the ketone's carbonyl group, potentially altering the rotational preference of the acetyl group or subtly affecting the chair equilibrium of the ring. By analyzing the simulation trajectories, one can quantify the solvent's impact on the conformational landscape.
Interactive Table 1: Simulated Conformational Energy of this compound in Various Solvents
Note: The data below is representative of typical results from molecular dynamics simulations and is intended for illustrative purposes.
| Solvent | Dielectric Constant (ε) | Most Stable Conformation (Acetyl Group) | Relative Energy (kcal/mol) | Ring Inversion Barrier (kcal/mol) |
| Gas Phase | 1 | Equatorial | 0.00 | 10.2 |
| Hexane | 1.9 | Equatorial | 0.05 | 10.1 |
| Acetonitrile | 37.5 | Equatorial | -0.10 | 10.5 |
| Water | 80.1 | Equatorial | -0.25 | 10.8 |
Reaction Mechanism Elucidation through Transition State Theory and Reaction Path Calculations
Understanding the reactivity of this compound requires a detailed investigation of its reaction mechanisms at a molecular level. Transition State Theory (TST) provides a fundamental framework for this, postulating that the rate of a reaction is determined by the concentration of an activated complex (the transition state) in quasi-equilibrium with the reactants. wikipedia.orglibretexts.org Computational chemistry allows for the precise location of these high-energy transition state structures on a potential energy surface.
For reactions involving the ketone functional group, such as nucleophilic addition (e.g., reduction by a hydride), computational methods like Density Functional Theory (DFT) can be employed to model the reaction pathway. These calculations identify the geometry and energy of the reactants, the transition state, and the products. The energy difference between the reactants and the transition state defines the activation energy (Ea), a key determinant of the reaction rate. libretexts.org
Once a transition state is located, Reaction Path Calculations, often using the Intrinsic Reaction Coordinate (IRC) method, can be performed. researchgate.net An IRC calculation maps the minimum energy path connecting the transition state downhill to both the reactants and the products, confirming that the identified transition state is indeed the correct one for the reaction of interest. This provides a complete, dynamic picture of the bond-breaking and bond-forming processes during the chemical transformation. For this compound, these calculations can quantify the electronic effect of the distal gem-difluoro group on the reactivity of the carbonyl center.
Interactive Table 2: Calculated Activation Energies for Nucleophilic Addition to Ketones
Note: This table presents hypothetical, yet plausible, DFT-calculated values to illustrate the influence of fluorination on reactivity.
| Compound | Reaction | Nucleophile | Calculated Activation Energy (Ea) (kcal/mol) |
| 1-(Cyclohexyl)ethan-1-one | Hydride Addition | BH₄⁻ | 12.5 |
| This compound | Hydride Addition | BH₄⁻ | 11.2 |
| 1-(Cyclohexyl)ethan-1-one | Grignard Addition | CH₃MgBr | 15.8 |
| This compound | Grignard Addition | CH₃MgBr | 14.1 |
Structure-Reactivity Relationships: Theoretical Basis for Fluorine's Influence on Chemical Behavior
The chemical behavior of this compound is profoundly influenced by the presence of the two fluorine atoms. The theoretical basis for this influence lies in the unique electronic properties of fluorine, which alter the charge distribution and orbital energies within the molecule, thereby modifying its reactivity. nih.govchemrxiv.org
The primary mechanism is the powerful inductive effect (-I) of fluorine, the most electronegative element. scispace.com The two fluorine atoms strongly withdraw electron density from the cyclohexane ring through the sigma bonds. This electron withdrawal is transmitted to the acetyl group, making the carbonyl carbon more electron-deficient (more electrophilic) than it would be in the non-fluorinated analogue. This increased electrophilicity enhances the carbonyl group's susceptibility to attack by nucleophiles, leading to faster reaction rates for processes like reductions, Grignard reactions, and Wittig reactions. Computational analysis, such as calculating partial atomic charges, can quantify this effect.
Interactive Table 3: Calculated Partial Atomic Charges on the Carbonyl Carbon
Note: The following Mulliken partial charge values are representative theoretical results illustrating the inductive effect of fluorine.
| Compound | Carbonyl Carbon (C=O) Partial Charge (a.u.) |
| 1-(Cyclohexyl)ethan-1-one | +0.35 |
| This compound | +0.41 |
Reaction Mechanisms and Kinetics of 1 3,3 Difluorocyclohexyl Ethan 1 One
Nucleophilic Additions to the Carbonyl Group
Nucleophilic addition is a fundamental reaction for ketones, where a nucleophile attacks the electrophilic carbonyl carbon. wikipedia.orgmasterorganicchemistry.com In the case of 1-(3,3-difluorocyclohexyl)ethan-1-one, the rate and outcome of this reaction are influenced by the electron-withdrawing nature of the two fluorine atoms. These atoms can affect the electrophilicity of the carbonyl carbon through inductive effects.
The general mechanism involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral intermediate. masterorganicchemistry.com This is followed by protonation of the resulting alkoxide to yield the final alcohol product. A variety of nucleophiles can be employed, including organometallic reagents (like Grignard reagents), hydrides, and enolates. wikipedia.org
Stereoselectivity of Nucleophilic Additions
The stereoselectivity of nucleophilic additions to cyclic ketones is a well-studied area, often governed by the principles laid out in models such as the Felkin-Anh and Cieplak models. acs.orgacs.orgresearchgate.net For this compound, the approach of the nucleophile to the carbonyl carbon can occur from two diastereotopic faces, leading to the formation of two diastereomeric alcohol products.
The stereochemical outcome is dictated by a combination of steric and electronic factors. acs.org The cyclohexyl ring will adopt a chair conformation, and the orientation of the acetyl group (axial or equatorial) will influence the accessibility of the carbonyl group. Furthermore, the polar C-F bonds can exert long-range electronic effects, potentially influencing the trajectory of the incoming nucleophile. acs.org Theoretical models suggest that the transition state's stability, which determines the major product, is affected by torsional strain and stereoelectronic interactions. researchgate.net
Table 1: Theoretical Diastereomeric Ratios for Nucleophilic Addition to this compound with Various Reducing Agents
| Reducing Agent | Theoretical Major Diastereomer | Theoretical Diastereomeric Ratio (Major:Minor) |
|---|---|---|
| NaBH4 | Axial Attack Product | 85:15 |
| L-Selectride® | Equatorial Attack Product | 10:90 |
| LiAlH4 | Axial Attack Product | 90:10 |
Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the concept of stereoselectivity. Actual experimental results may vary.
Kinetic and Thermodynamic Control in Addition Reactions
The principles of kinetic and thermodynamic control are crucial in understanding the product distribution in reversible addition reactions. libretexts.orgwikipedia.orgpressbooks.pub A kinetically controlled reaction, typically occurring at lower temperatures, favors the product that is formed faster (i.e., has a lower activation energy). wikipedia.orglibretexts.org In contrast, a thermodynamically controlled reaction, usually at higher temperatures, favors the most stable product. wikipedia.orglibretexts.org
For nucleophilic additions to this compound, if the addition is reversible, the product ratio can be influenced by the reaction conditions. For instance, the formation of cyanohydrins is a reversible process. At low temperatures, the reaction may be under kinetic control, while at higher temperatures, it may shift to thermodynamic control, potentially altering the diastereomeric ratio of the products. reddit.com
Alpha-Halogenation and Alpha-Alkylation Reactions
The alpha-position to the carbonyl group in this compound is susceptible to halogenation and alkylation reactions. These reactions typically proceed through an enol or enolate intermediate. libretexts.org
Alpha-Halogenation: In the presence of an acid or base catalyst, ketones can be halogenated at the alpha-carbon. libretexts.orgyoutube.com Under acidic conditions, the reaction involves the formation of an enol, which then attacks the halogen. libretexts.org The rate-determining step is often the formation of the enol. libretexts.org For this compound, there are two potential sites for enolization: the methyl group and the methine group on the cyclohexyl ring. The regioselectivity will depend on the relative acidities of the alpha-protons and the stability of the resulting enol.
Alpha-Alkylation: This reaction is typically carried out by first forming an enolate with a strong base, followed by reaction with an alkyl halide. The regioselectivity of enolate formation is a key factor. The use of a sterically hindered base at low temperatures generally favors the formation of the kinetic enolate, while a smaller base at higher temperatures can lead to the thermodynamic enolate. wikipedia.org
Cyclohexyl Ring Conformational Effects on Reactivity
The conformation of the 3,3-difluorocyclohexyl ring is expected to have a significant impact on the reactivity of the carbonyl group. The presence of the gem-difluoro group can influence the conformational equilibrium of the chair forms of the cyclohexyl ring. beilstein-journals.org This, in turn, affects the steric environment around the carbonyl group and the adjacent alpha-carbon.
Studies on analogous fluorinated ketones have shown that fluorine can impart specific and predictable effects on molecular conformation, which can influence reactivity. nih.gov For example, the orientation of the C-F bonds relative to the carbonyl group can create specific stereoelectronic effects that may stabilize or destabilize the transition states of various reactions. beilstein-journals.org
Rearrangement Reactions Involving the Fluorinated Cyclohexyl Ring
Ketones can undergo a variety of rearrangement reactions, often under acidic conditions. mvpsvktcollege.ac.inwiley-vch.dethermofisher.comresearchgate.netlibretexts.org While specific rearrangement reactions for this compound are not documented, one could theorize potential pathways based on known rearrangements of cyclic ketones.
For instance, under strongly acidic conditions, protonation of the carbonyl oxygen followed by migration of a carbon-carbon bond from the ring could lead to ring expansion or contraction, although such reactions would depend on the stability of the resulting carbocation intermediates. The presence of the electron-withdrawing fluorine atoms would likely disfavor the formation of a positive charge on the adjacent carbon, potentially inhibiting certain rearrangement pathways.
Derivatization and Chemical Transformations of 1 3,3 Difluorocyclohexyl Ethan 1 One
Reduction Reactions: Formation of Alcohols and Subsequent Transformations
The carbonyl group of 1-(3,3-difluorocyclohexyl)ethan-1-one is readily susceptible to reduction to form the corresponding secondary alcohol, 1-(3,3-difluorocyclohexyl)ethan-1-ol. This transformation is a fundamental step for introducing a chiral center and for further functionalization.
A variety of reducing agents can be employed for this purpose, with the choice of reagent influencing the reaction conditions and selectivity. Common reducing agents include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder reagent, typically used in alcoholic solvents like methanol (B129727) or ethanol, and offers good chemoselectivity for the ketone in the presence of less reactive functional groups. nih.gov In contrast, lithium aluminum hydride is a much stronger reducing agent and requires anhydrous conditions, typically in solvents like diethyl ether or tetrahydrofuran (B95107) (THF).
The resulting secondary alcohol can undergo a range of subsequent transformations. For instance, it can be oxidized back to the ketone using oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation. weebly.com Furthermore, the hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution reactions. Alternatively, it can undergo esterification or etherification reactions.
Table 1: Common Reduction Conditions for Ketones
| Reducing Agent | Solvent | Typical Conditions | Product |
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | 0 °C to room temperature | Secondary Alcohol |
| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF | 0 °C to reflux | Secondary Alcohol |
Oxidation Reactions: Cleavage and Functionalization
While the ketone functional group in this compound is resistant to further oxidation under mild conditions, strong oxidizing agents can induce cleavage of the carbon-carbon bonds adjacent to the carbonyl group. libretexts.org For instance, Baeyer-Villiger oxidation, using a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA), could potentially lead to the formation of an ester, either 3,3-difluorocyclohexyl acetate (B1210297) or methyl 3,3-difluorocyclohexanecarboxylate, depending on the migratory aptitude of the adjacent groups.
Under forcing conditions with strong oxidants such as potassium permanganate (B83412) or nitric acid, oxidative cleavage of the cyclohexane (B81311) ring could occur, leading to the formation of dicarboxylic acids. The presence of the gem-difluoro group is expected to influence the reactivity and regioselectivity of such oxidation reactions.
Formation of Imines, Enamines, and Oximes
The carbonyl group of this compound serves as an electrophilic site for condensation reactions with primary and secondary amines and their derivatives.
Imines: Reaction with primary amines (R-NH₂) under mildly acidic conditions yields imines, also known as Schiff bases. masterorganicchemistry.comlumenlearning.comlibretexts.orgresearchgate.netlibretexts.org This reversible reaction involves the initial nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration.
Enamines: In contrast, reaction with secondary amines (R₂NH), such as pyrrolidine (B122466) or morpholine, leads to the formation of enamines. masterorganicchemistry.comwikipedia.orgorganicchemistrytutor.comnrochemistry.comscripps.edu The mechanism also proceeds through a carbinolamine intermediate, but since there is no proton on the nitrogen to eliminate, a proton is removed from an adjacent carbon to form the C=C double bond of the enamine.
Oximes: Condensation with hydroxylamine (B1172632) (NH₂OH) results in the formation of an oxime. wikipedia.orgscribd.comresearchgate.netorganic-chemistry.org This reaction is typically carried out in the presence of a weak base to neutralize the hydrochloride salt of hydroxylamine. researchgate.net Oximes are crystalline solids and can be useful for the characterization of the parent ketone.
These nitrogen-containing derivatives are valuable synthetic intermediates. Imines and enamines can act as nucleophiles in their own right in reactions like the Stork enamine alkylation, allowing for the formation of new carbon-carbon bonds at the α-position to the original carbonyl group. wikipedia.orgorganicchemistrytutor.com
Organometallic Reactions: Grignard and Organolithium Additions
Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), are potent nucleophiles that readily add to the carbonyl carbon of this compound. wikipedia.orglibretexts.org These reactions are fundamental for the formation of new carbon-carbon bonds and lead to the synthesis of tertiary alcohols. adichemistry.commasterorganicchemistry.comwvu.eduleah4sci.com
The reaction involves the nucleophilic attack of the carbanionic portion of the organometallic reagent on the electrophilic carbonyl carbon, forming a tetrahedral alkoxide intermediate. wvu.edu Subsequent acidic workup protonates the alkoxide to yield the tertiary alcohol. libretexts.org The choice of the R-group in the organometallic reagent allows for the introduction of a wide variety of alkyl, alkenyl, or aryl substituents.
Table 2: Examples of Organometallic Additions to Ketones
| Organometallic Reagent | Product after Workup |
| Methylmagnesium bromide (CH₃MgBr) | 2-(3,3-Difluorocyclohexyl)propan-2-ol |
| Phenyllithium (C₆H₅Li) | 1-(3,3-Difluorocyclohexyl)-1-phenylethan-1-ol |
Transformations Involving the Fluorine Atoms (e.g., defluorination strategies, if applicable)
The carbon-fluorine bond is generally strong and unreactive. However, under specific conditions, transformations involving the fluorine atoms can be achieved. Reductive defluorination, although challenging, could potentially be accomplished using strong reducing agents or specific catalytic systems. mdpi.com For instance, reactive metal species or certain transition metal complexes have been shown to mediate C-F bond cleavage. nih.gov
Another possibility is elimination of HF under strong basic conditions, which would lead to the formation of a fluoroalkene. However, this would require an abstractable proton on an adjacent carbon. Given the structure of this compound, this is a plausible pathway. The development of selective defluorination or hydrodefluorination strategies is an active area of research and could provide access to partially fluorinated cyclohexyl derivatives. researchgate.netresearchgate.net
Formation of Complex Polycyclic Systems Utilizing this compound as a Building Block
The reactivity of this compound can be harnessed to construct more complex polycyclic systems. beilstein-journals.org For example, the ketone can serve as a starting material in Robinson annulation reactions. This would involve the formation of an enolate under basic conditions, followed by a Michael addition to an α,β-unsaturated ketone (e.g., methyl vinyl ketone), and subsequent intramolecular aldol (B89426) condensation to form a new six-membered ring fused to the cyclohexane ring.
Furthermore, the derivatives of this compound, such as enamines or imines, can participate in various cycloaddition reactions. rsc.org These strategies allow for the rapid assembly of intricate molecular scaffolds containing the difluorocyclohexyl motif, which can be of interest in the synthesis of novel bioactive compounds or functional materials. beilstein-journals.org
Stereoselective Derivatization to Access Chiral Scaffolds
The reduction of the prochiral ketone in this compound to the corresponding alcohol introduces a new stereocenter. The use of chiral reducing agents or catalysts can achieve this transformation with high enantioselectivity, providing access to enantiomerically enriched or pure 1-(3,3-difluorocyclohexyl)ethan-1-ol. researchgate.net
Examples of stereoselective reduction methods include the use of chiral borane (B79455) reagents, such as (R)- or (S)-CBS reagents (Corey-Bakshi-Shibata catalysts), or enzymatic reductions. rsc.org The resulting chiral alcohol is a versatile building block for the synthesis of enantiopure pharmaceuticals and other fine chemicals. The stereocenter can direct the stereochemical outcome of subsequent reactions, allowing for the construction of complex molecules with defined three-dimensional structures.
Applications of 1 3,3 Difluorocyclohexyl Ethan 1 One in Synthetic Chemistry and Materials Science
Role as a Key Intermediate in the Synthesis of Complex Organic Molecules
The reactivity of the carbonyl group in 1-(3,3-difluorocyclohexyl)ethan-1-one, coupled with the presence of the difluorinated cyclohexane (B81311) moiety, positions it as a valuable intermediate in multistep syntheses. The ketone functionality allows for a wide array of chemical transformations, including but not limited to, nucleophilic additions, reductions, and condensations. These reactions can be employed to introduce further complexity and functionality to the molecule.
For instance, Grignard or organolithium reagents can add to the carbonyl group to form tertiary alcohols, which can then undergo further reactions. Reduction of the ketone to a secondary alcohol opens up pathways to ethers, esters, and other derivatives. The alpha-protons to the carbonyl group can be deprotonated to form an enolate, which can then participate in various carbon-carbon bond-forming reactions, such as aldol (B89426) condensations and alkylations. The difluorocyclohexyl group, being relatively inert under many reaction conditions, is carried through these synthetic steps, imparting its unique properties to the final complex molecule.
The strategic placement of the gem-difluoro group can influence the stereochemical outcome of reactions at the ketone center due to steric and electronic effects, offering possibilities for diastereoselective synthesis. This makes this compound a potentially useful starting material for the synthesis of complex natural products and their fluorinated analogs, as well as novel pharmaceutical and agrochemical candidates.
Table 1: Potential Synthetic Transformations of this compound
| Reaction Type | Reagents | Product Type |
| Nucleophilic Addition | Grignard Reagents (R-MgX) | Tertiary Alcohols |
| Reduction | Sodium Borohydride (B1222165) (NaBH₄) | Secondary Alcohols |
| Wittig Reaction | Phosphonium Ylides (R₃P=CR'₂) | Alkenes |
| Aldol Condensation | Aldehydes/Ketones, Base | β-Hydroxy Ketones |
| Enolate Alkylation | Alkyl Halides, Base | α-Alkylated Ketones |
Use as a Building Block for Fluorinated Heterocycles
Fluorinated heterocycles are of immense importance in medicinal chemistry, as the incorporation of fluorine can enhance metabolic stability, binding affinity, and bioavailability. This compound can serve as a precursor for the synthesis of a variety of fluorinated heterocyclic systems.
For example, condensation of the ketone with hydrazines can lead to the formation of pyrazoles or pyrazolines containing the 3,3-difluorocyclohexyl substituent. Similarly, reaction with hydroxylamine (B1172632) can yield isoxazoles or isoxazolines. The synthesis of fluorinated pyrimidines and pyridines is also conceivable through reactions with appropriate binucleophiles. The presence of the difluorocyclohexyl moiety in these heterocycles is expected to confer unique physicochemical properties, potentially leading to the discovery of new bioactive molecules. The lipophilicity and electronic nature of the difluorocyclohexyl group can significantly influence the pharmacokinetic and pharmacodynamic profiles of the resulting heterocyclic compounds.
Integration into Novel Catalysts or Ligands
The development of new catalysts and ligands is crucial for advancing synthetic chemistry. The this compound scaffold can be elaborated to create novel ligands for transition metal catalysis. For instance, the ketone can be converted into a chiral amino alcohol, which can then serve as a chiral ligand for asymmetric catalysis. The fluorine atoms can influence the electronic properties of the metal center, potentially leading to enhanced catalytic activity or selectivity.
Furthermore, the difluorocyclohexyl group can provide a sterically demanding and electronically distinct environment around the metal center, which could be beneficial for controlling the stereochemical outcome of a reaction. Ligands incorporating this moiety could find applications in a range of catalytic transformations, including hydrogenations, cross-coupling reactions, and C-H functionalizations.
Precursor for Advanced Materials with Specific Chemical or Physical Properties
The unique properties imparted by the gem-difluoro group, such as increased thermal stability and altered electronic characteristics, make this compound an interesting precursor for advanced materials. For example, it could be incorporated into the structure of liquid crystals. The polar nature of the C-F bonds and the conformational rigidity of the cyclohexane ring could influence the mesophase behavior and other physical properties of the resulting liquid crystalline materials.
In the realm of polymer chemistry, this compound could be used to synthesize fluorinated monomers. Polymerization of such monomers could lead to polymers with tailored properties, such as high thermal stability, chemical resistance, and specific optical or electrical characteristics. The difluorocyclohexyl unit can be expected to enhance the polymer's hydrophobicity and reduce its surface energy.
Methodological Development in Organofluorine Chemistry Using the Compound as a Model Substrate
Due to its well-defined structure, this compound can serve as a valuable model substrate for the development of new synthetic methodologies in organofluorine chemistry. Researchers can use this compound to test the scope and limitations of new fluorination, difluoromethylation, or trifluoromethylation reactions. The reactivity of the ketone and the influence of the adjacent difluorinated ring can provide important insights into the mechanisms of these reactions.
Furthermore, studying the conformational preferences of the 3,3-difluorocyclohexyl group and its effect on the reactivity of the ethanone (B97240) side chain can contribute to a deeper understanding of the stereoelectronic effects of gem-difluoroalkyl groups. This knowledge is crucial for the rational design of new fluorinated molecules with desired properties.
Challenges and Future Directions in Research on 1 3,3 Difluorocyclohexyl Ethan 1 One
Development of More Efficient and Sustainable Synthetic Routes
A significant hurdle in the widespread use of 1-(3,3-Difluorocyclohexyl)ethan-1-one is the lack of efficient and environmentally benign synthetic methods. Current approaches to synthesizing gem-difluorinated cyclic systems often rely on harsh or hazardous reagents.
Existing Methods and Limitations : The synthesis of analogous fluorinated ketones often involves electrophilic fluorinating agents like Selectfluor®. However, these reactions can be hampered by a combination of steric and electronic factors, sometimes leading to low yields or a lack of reactivity. scispace.comsapub.org Controlling the degree of fluorination to prevent mono- or tri-fluorinated byproducts is also a common issue. sapub.org Other methods, such as the deoxofluorination of a corresponding dione (B5365651) using reagents like diethylaminosulfur trifluoride (DAST), are effective but involve hazardous chemicals that are difficult to handle and scale up safely. nih.govbeilstein-journals.org
Future Research Focus : Future efforts must prioritize the development of catalytic and more sustainable methods. This includes exploring direct fluorination using F₂ gas, which is atom-economical but requires specialized equipment for safe handling. nih.gov The development of novel transition-metal catalysts or organocatalysts for the selective gem-difluorination of cyclohexanone (B45756) precursors could provide a more practical and scalable route. The goal is to create pathways that minimize waste, avoid toxic reagents, and offer high yields and selectivity.
Exploration of Novel Reactivity Patterns and Transformations
The interplay between the ketone functional group and the gem-difluoro moiety in this compound suggests a rich and potentially unique reactivity profile that remains largely unexplored.
Known Reactivity : The ketone group serves as a versatile handle for a variety of standard organic transformations, such as reductions, condensations, and additions. sriramchem.com The presence of the CF₂ group is known to activate adjacent C-H bonds, potentially facilitating enolate formation and subsequent reactions.
Future Research Focus : A primary challenge is to systematically investigate how the difluorinated ring influences these classical transformations and to discover novel reactivity. Research should be directed towards its use in more complex reactions, such as [3+2] cycloadditions to form spirocyclic or fused heterocyclic systems. mdpi.com The unique electronic nature of the molecule could be exploited in transition-metal-catalyzed cross-coupling reactions or asymmetric synthesis to create chiral fluorinated building blocks. Understanding and harnessing these reactivity patterns will be crucial for expanding the compound's synthetic utility.
Advanced Understanding of Fluorine's Electronic and Steric Effects
While the general effects of fluorine substitution are well-documented, a detailed, quantitative understanding of how the 3,3-difluoro substitution pattern specifically impacts the structure and reactivity of the cyclohexylethanone scaffold is needed.
General Effects : The two fluorine atoms exert a powerful electron-withdrawing inductive effect, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. nih.govbrainkart.com This effect can also influence the acidity of neighboring protons. Sterically, while fluorine is relatively small, the C-F bond is strong and the gem-difluoro group can influence the conformational preference of the cyclohexane (B81311) ring, which in turn affects the accessibility of the reactive sites. sapub.orgbrainkart.com
Future Research Focus : Advanced spectroscopic techniques (e.g., ¹⁹F NMR) and computational chemistry are needed to precisely map the electronic distribution and conformational landscape of the molecule. scispace.comnih.gov Future studies should aim to quantify the impact of the CF₂ group on the kinetics and thermodynamics of various reactions. This deeper understanding will enable more accurate prediction of reactivity and the rational design of new synthetic applications.
Integration with Flow Chemistry and Automation for High-Throughput Synthesis
The synthesis and derivatization of fluorinated compounds often involve exothermic reactions or hazardous reagents, making them ideal candidates for flow chemistry applications.
Advantages of Flow Chemistry : Continuous flow reactors offer superior control over reaction parameters such as temperature, pressure, and mixing, which is critical for managing potentially hazardous fluorination reactions. beilstein-journals.orgrsc.org This technology enables the safe use of reagents like DAST and even elemental fluorine. beilstein-journals.orgvapourtec.com Flow chemistry also facilitates rapid reaction optimization and easier scalability compared to traditional batch processes. rsc.orgresearchgate.net
Future Research Focus : A key future direction is the development of a fully integrated flow synthesis of this compound and its derivatives. This could involve "telescoped" reactions where the crude product from one step is immediately used in the next without intermediate purification. acs.org Combining flow reactors with automated platforms and machine learning algorithms could enable high-throughput synthesis and screening of a library of derivatives, accelerating the discovery of new bioactive compounds. researchgate.net
Computational Design of New Reactions and Derivatizations
Computational chemistry and molecular modeling are powerful tools that can guide and accelerate experimental research, reducing the time and resources spent on trial-and-error approaches.
Current Capabilities : Quantum mechanical calculations can be used to model reaction mechanisms, predict the stability of intermediates and transition states, and elucidate the electronic properties of molecules. nih.gov This can help explain observed reactivity and selectivity in fluorination reactions.
Future Research Focus : Future research should leverage computational tools to proactively design novel transformations for this compound. This includes in silico screening of potential catalysts, predicting the outcomes of unexplored reaction pathways, and designing derivatives with specific electronic or steric properties. For instance, modeling could help identify substrates for which the difluorocyclohexyl moiety would be an optimal bioisosteric replacement, guiding synthetic efforts toward molecules with a higher probability of biological activity.
Expanding the Scope of its Utility as a Synthetic Tool
Ultimately, the value of this compound lies in its application as a building block for creating new molecules with useful properties, particularly in pharmaceuticals and agrochemicals. nih.govsriramchem.com
Current Status : The compound is recognized as a potentially valuable intermediate due to its fluorinated core. sriramchem.com The gem-difluoromethylene group is a known bioisostere for carbonyl groups, ethers, and other functionalities, offering a strategy to modulate the physicochemical properties of a parent molecule.
Future Research Focus : The primary challenge is to move from potential to proven utility. This requires a concerted effort to synthesize a diverse library of derivatives and evaluate their biological activities. Research should focus on incorporating the 1-(3,3-difluorocyclohexyl) moiety into known pharmacophores and agrochemical scaffolds. Demonstrating that this building block can consistently lead to improved properties—such as enhanced metabolic stability or binding affinity—in a range of contexts will solidify its role as a valuable tool in the synthetic chemist's arsenal.
Summary of Challenges and Future Directions
| Section | Key Challenge | Future Research Direction |
| 8.1. Synthetic Routes | Lack of efficient, safe, and sustainable synthetic methods. | Development of catalytic fluorination, use of flow chemistry for hazardous reagents, and exploration of greener reaction conditions. |
| 8.2. Reactivity | Limited understanding of the unique reactivity conferred by the CF₂ group. | Systematic exploration of transformations (e.g., cycloadditions, asymmetric synthesis) and discovery of novel reaction pathways. |
| 8.3. Fluorine's Effects | Need for a precise, quantitative understanding of electronic and steric influences. | Advanced spectroscopic and computational studies to map conformational and electronic properties and their impact on reactivity. |
| 8.4. Flow Chemistry | Transitioning from traditional batch synthesis to modern flow processes. | Design of integrated and automated flow systems for synthesis, optimization, and high-throughput screening of derivatives. |
| 8.5. Computational Design | Over-reliance on experimental trial-and-error. | Proactive use of computational modeling to predict reaction outcomes, design new catalysts, and guide synthetic strategy. |
| 8.6. Synthetic Utility | Demonstrating the practical value of the compound as a building block. | Synthesis of diverse derivative libraries and systematic evaluation in medicinal and agrochemical contexts to establish its utility. |
Q & A
Basic Research Questions
Q. What synthetic routes are effective for preparing 1-(3,3-Difluorocyclohexyl)ethan-1-one?
- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation, where an acyl chloride reacts with a fluorinated cyclohexane derivative in the presence of a Lewis acid catalyst (e.g., AlCl₃). Post-synthesis purification involves column chromatography using silica gel and a hexane/ethyl acetate gradient to isolate the product. Reaction progress should be monitored via TLC and verified by ¹⁹F NMR to confirm fluorination efficiency .
Q. Which spectroscopic techniques are most suitable for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C/¹⁹F NMR : Assign peaks using DEPT and HSQC experiments to resolve overlapping signals from the cyclohexyl and fluorinated groups.
- IR Spectroscopy : Identify ketone (C=O stretch ~1700 cm⁻¹) and C-F bonds (stretches 1000–1300 cm⁻¹).
- Mass Spectrometry : High-resolution ESI-MS or GC-MS to confirm molecular ion ([M+H]⁺) and fragmentation patterns.
Cross-reference spectral data with the NIST Chemistry WebBook for validation .
Q. What safety protocols are essential for handling this compound?
- Methodological Answer : Follow GHS Category 4 guidelines for acute toxicity (oral, dermal, inhalation). Use PPE (gloves, lab coat, goggles) and conduct reactions in a fume hood. Store in airtight containers away from oxidizing agents. Emergency procedures include immediate rinsing for skin/eye contact and activated charcoal administration for accidental ingestion .
Advanced Research Questions
Q. How can contradictions in crystallographic data for this compound be resolved?
- Methodological Answer : Use SHELXL for refinement, focusing on anisotropic displacement parameters to model thermal motion. Check for positional disorder in the cyclohexyl ring using Fourier difference maps. Validate hydrogen bonding interactions (e.g., C-F···H) via Hirshfeld surface analysis. Compare refined structural parameters (bond lengths/angles) with density functional theory (DFT)-optimized geometries to resolve discrepancies .
Q. What computational approaches are recommended for analyzing its electronic structure?
- Methodological Answer :
- Electrostatic Potential (ESP) Maps : Generate using Multiwfn to visualize nucleophilic/electrophilic regions, particularly around the difluorocyclohexyl moiety.
- Topological Analysis : Apply Quantum Theory of Atoms in Molecules (QTAIM) to study bond critical points between fluorine and adjacent atoms.
- Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps to predict reactivity in substitution or cycloaddition reactions .
Q. How can reaction mechanisms involving this compound be studied experimentally and computationally?
- Methodological Answer :
- In-situ FTIR/Raman Spectroscopy : Monitor intermediate formation during reactions (e.g., nucleophilic addition to the ketone group).
- DFT/MD Simulations : Model transition states for fluorinated cyclohexyl ring distortions or ketone reactivity. Use solvent continuum models (e.g., PCM) to account for solvent effects.
- Kinetic Isotope Effects (KIEs) : Compare reaction rates using deuterated analogs to identify rate-determining steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
